molecular formula C18H33N7O10 B588036 Arg-Gly-Glu-Ser acetate salt CAS No. 159002-32-1

Arg-Gly-Glu-Ser acetate salt

Cat. No. B588036
CAS RN: 159002-32-1
M. Wt: 507.501
InChI Key: SALKOFBHHIHLSW-PUBMXKGKSA-N
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Description

Arg-Gly-Glu-Ser acetate salt is a synthetic organic compound with a molecular weight of 447.44 . It is known to be an integrin-blocking peptide . It has been used in various studies, such as studying its effects on ciliary neurotrophic factor (CNTF) regulation in astroglioma cells, and as a control peptide to study its effects on the binding of patient IgG to integrin αvβ6 .


Molecular Structure Analysis

The molecular structure of Arg-Gly-Glu-Ser acetate salt is represented by the empirical formula C16H29N7O8 . The SMILES string representation is CC(O)=O.NC@@H=N)C(=O)NCC(=O)NC@@H=O)C(=O)NC@@HC(O)=O .


Physical And Chemical Properties Analysis

Arg-Gly-Glu-Ser acetate salt is a powder form compound . It is stored at a temperature of -20°C . The assay is ≥95% (HPLC) .

Scientific Research Applications

Enhancing Taste and Nutrient Utilization

Arg-Gly-Eu-Ser acetate salt, as a component of arginyl dipeptides like Arg-Ser, is noted for its role as a salt-taste enhancer. It can potentially be utilized to reduce the salt content in food, contributing to healthier dietary options. This application is especially relevant in the food industry, aiming to maintain taste while improving nutritional content. In a study by Bordewick et al. (2021), the l-amino acid ligase RizA from B. subtilis was utilized to synthesize arginyl dipeptides, including Arg-Ser, in a cost-effective manner by minimizing the usage of the expensive adenosine triphosphate (ATP) (Bordewick et al., 2021).

Potential in Antihypertensive Therapies

Peptides containing the sequence of Arg-Gly-Eu-Ser have been identified in the context of antihypertensive research. For example, a study on walnut glutelin-1 hydrolysates isolated novel ACE inhibitory peptides, one of which contains a sequence similar to Arg-Gly-Eu-Ser. The research highlighted the potential of these peptides in maintaining human blood pressure balance, marking their importance in developing treatments for hypertension (Wang et al., 2021).

Influence on Collagen Stability and Osteogenesis Imperfecta

The stability of collagen, a critical protein in the human body, can be significantly affected by the replacement of glycine with other amino acids, including sequences similar to Arg-Gly-Eu-Ser. Research by Beck et al. (2000) examined the destabilization of collagen-like model peptides, correlating it with various genetic mutations that cause osteogenesis imperfecta (OI), a condition characterized by fragile bones. The study provides insights into the molecular basis of OI and the importance of specific amino acid sequences in maintaining collagen stability (Beck et al., 2000).

Role in Immune Responses and Nutrient Absorption in Aquaculture

In the realm of aquaculture, the incorporation of amino acids like Arg and Gly (components of the Arg-Gly-Eu-Ser sequence) in diets for Nile tilapia has been observed to influence growth performance and immune responses. The study by Pereira et al. (2017) underscores the functional role of these amino acids in improving nutrient utilization and immune functionality in aquatic species, potentially guiding dietary formulations in aquaculture (Pereira et al., 2017).

Mechanism of Action

Arg-Gly-Glu-Ser acetate salt acts as an integrin-blocking peptide . It has been used to study its effects on ciliary neurotrophic factor (CNTF) regulation in astroglioma cells and to study its effects on the binding of patient IgG to integrin αvβ6 .

properties

IUPAC Name

acetic acid;(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N7O8.C2H4O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;1-2(3)4/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);1H3,(H,3,4)/t8-,9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALKOFBHHIHLSW-PUBMXKGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746727
Record name N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159002-32-1
Record name N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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